molecular formula C16H21N5O7 B14460993 (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate CAS No. 68168-73-0

(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate

Cat. No.: B14460993
CAS No.: 68168-73-0
M. Wt: 395.37 g/mol
InChI Key: YFWANAZHJXEUBE-ICCXJUOJSA-N
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Description

(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as azido, hydroxy, and carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate typically involves multi-step organic reactions The starting materials often include (4-methoxyphenyl)methanol and various amino acid derivatives

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the azido group may yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound’s azido group can be used in bioorthogonal chemistry for labeling and tracking biomolecules. This makes it useful in studying biological processes at the molecular level.

Medicine

In medicine, the compound’s potential as a drug candidate can be explored due to its unique structure. It may exhibit biological activity that could be harnessed for therapeutic purposes.

Industry

In industry, the compound can be used in the development of new materials with specific properties. Its functional groups can be modified to tailor the material’s characteristics for various applications.

Mechanism of Action

The mechanism of action of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate
  • (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]urea

Uniqueness

The uniqueness of (4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its azido group, in particular, provides a unique handle for bioorthogonal chemistry, setting it apart from similar compounds.

Properties

CAS No.

68168-73-0

Molecular Formula

C16H21N5O7

Molecular Weight

395.37 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C16H21N5O7/c1-9(23)13(15(25)18-12(7-22)14(24)20-21-17)19-16(26)28-8-10-3-5-11(27-2)6-4-10/h3-6,9,12-13,22-23H,7-8H2,1-2H3,(H,18,25)(H,19,26)/t9-,12+,13+/m1/s1

InChI Key

YFWANAZHJXEUBE-ICCXJUOJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-])NC(=O)OCC1=CC=C(C=C1)OC)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)N=[N+]=[N-])NC(=O)OCC1=CC=C(C=C1)OC)O

Origin of Product

United States

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